S-(2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate
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Overview
Description
S-(2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a complex organic compound featuring a thiazole ring, a methoxyphenyl group, and an ethanethioate moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, have been known to interact with various biochemical pathways and enzymes or stimulate/block the receptors in biological systems .
Mode of Action
It is known that thiazole-containing molecules can behave unpredictably when they enter physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole-containing molecules have been known to activate or stop various biochemical pathways .
Result of Action
Thiazole-containing molecules can have various effects on the physiological system .
Biochemical Analysis
Biochemical Properties
S-(2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate plays a crucial role in biochemical reactions due to its unique structure. The thiazole ring and the methoxyphenyl group allow it to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the compound’s efficacy.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . Additionally, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as transcription factors and enzymes, altering their activity. For instance, it can inhibit the activity of pro-inflammatory enzymes like COX-2, reducing inflammation . Additionally, it can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of genes involved in cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term studies have shown that its effects on cellular function can persist for several days, with gradual decreases in efficacy as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as enhanced antioxidant capacity and reduced inflammation . At high doses, it can cause toxic effects, including liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound can affect metabolic flux by altering the levels of key metabolites, such as glutathione and reactive oxygen species, thereby influencing cellular redox balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, such as albumin, which facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm and mitochondria, where it interacts with key enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its localization and function, directing it to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenyl isothiocyanate with α-haloketones under basic conditions. This step forms the core thiazole structure.
Amination: The thiazole derivative is then subjected to amination using an appropriate amine, such as ethylenediamine, to introduce the amino group at the 2-position of the thiazole ring.
Acylation: The amino-thiazole intermediate is acylated with an acyl chloride or anhydride to introduce the ethanethioate moiety. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors for precise control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, S-(2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Medicine
In medicine, the compound’s anticancer properties are of particular interest. It has been found to inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis or inhibition of cell proliferation .
Industry
Industrially, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with antimicrobial properties.
4-Methoxyphenylthiazole: Similar structure but lacks the ethanethioate moiety.
Thiosemicarbazone Derivatives: Known for their antimicrobial and anticancer activities.
Uniqueness
S-(2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is unique due to its combination of a thiazole ring, methoxyphenyl group, and ethanethioate moiety
Properties
IUPAC Name |
S-[2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-9(17)20-8-13(18)16-14-15-12(7-21-14)10-3-5-11(19-2)6-4-10/h3-7H,8H2,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZACRMELYFBFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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